molecular formula C6H10S B1649836 4-(Ethylsulfanyl)but-1-yne CAS No. 10574-98-8

4-(Ethylsulfanyl)but-1-yne

Cat. No.: B1649836
CAS No.: 10574-98-8
M. Wt: 114.21 g/mol
InChI Key: FGHVAHPYAFIQFO-UHFFFAOYSA-N
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Description

4-(Ethylsulfanyl)but-1-yne is an organic compound characterized by a sulfur atom bonded to an ethyl group and a triple bond between two carbon atoms

Synthetic Routes and Reaction Conditions:

  • Alkyne Synthesis: The compound can be synthesized through the reaction of ethyl mercaptan (ethanethiol) with 1-butyne in the presence of a strong base such as sodium amide (NaNH2).

  • Industrial Production Methods: On an industrial scale, the compound can be produced through catalytic processes involving transition metals like palladium or nickel, which facilitate the formation of the carbon-sulfur and carbon-carbon triple bonds.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different structural isomers.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

  • Substitution: Nucleophiles such as halides or amines can be used, often with the aid of a base.

Major Products Formed:

  • Oxidation: 4-(Ethylsulfinyl)but-1-yne or 4-(Ethylsulfonyl)but-1-yne.

  • Reduction: 4-(Ethylsulfanyl)but-1-ene or 4-(Ethylsulfanyl)butane.

  • Substitution: Various substituted butynes or butenes.

Scientific Research Applications

4-(Ethylsulfanyl)but-1-yne has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand sulfur-containing compounds' behavior in biological systems.

  • Medicine: It has potential as a precursor in the synthesis of pharmaceuticals, especially those involving sulfur-containing drugs.

  • Industry: It can be used in the development of new materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which 4-(Ethylsulfanyl)but-1-yne exerts its effects depends on the specific application. For example, in organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are typically related to the formation or breaking of carbon-sulfur and carbon-carbon bonds.

Comparison with Similar Compounds

  • 4-(Methylsulfanyl)but-1-yne: Similar structure but with a methyl group instead of ethyl.

  • 4-(Propylsulfanyl)but-1-yne: Similar structure but with a propyl group instead of ethyl.

Properties

IUPAC Name

4-ethylsulfanylbut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10S/c1-3-5-6-7-4-2/h1H,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHVAHPYAFIQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70537772
Record name 4-(Ethylsulfanyl)but-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70537772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10574-98-8
Record name 4-(Ethylsulfanyl)but-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70537772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(ethylsulfanyl)but-1-yne
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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